Cas no 1805946-13-7 (4-Bromo-2-methyl-6-nitromandelic acid)
4-Bromo-2-methyl-6-nitromandelic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromo-2-methyl-6-nitromandelic acid
-
- Inchi: 1S/C9H8BrNO5/c1-4-2-5(10)3-6(11(15)16)7(4)8(12)9(13)14/h2-3,8,12H,1H3,(H,13,14)
- InChI Key: XCJLVHSQIZJBAP-UHFFFAOYSA-N
- SMILES: BrC1C=C(C(C(C(=O)O)O)=C(C)C=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 292
- XLogP3: 1.7
- Topological Polar Surface Area: 103
4-Bromo-2-methyl-6-nitromandelic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015024016-250mg |
4-Bromo-2-methyl-6-nitromandelic acid |
1805946-13-7 | 97% | 250mg |
489.60 USD | 2021-06-18 | |
| Alichem | A015024016-500mg |
4-Bromo-2-methyl-6-nitromandelic acid |
1805946-13-7 | 97% | 500mg |
790.55 USD | 2021-06-18 | |
| Alichem | A015024016-1g |
4-Bromo-2-methyl-6-nitromandelic acid |
1805946-13-7 | 97% | 1g |
1,534.70 USD | 2021-06-18 |
4-Bromo-2-methyl-6-nitromandelic acid Related Literature
-
Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
-
Jingquan Liu,Huiyun Liu,Zhongfan Jia,Volga Bulmus,Thomas P. Davis Chem. Commun., 2008, 6582-6584
-
J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
-
José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
-
Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 4-Bromo-2-methyl-6-nitromandelic acid
Recent Advances in the Synthesis and Applications of 4-Bromo-2-methyl-6-nitromandelic acid (CAS: 1805946-13-7)
4-Bromo-2-methyl-6-nitromandelic acid (CAS: 1805946-13-7) is a specialized mandelic acid derivative that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, characterized by its unique bromo and nitro functional groups, serves as a versatile intermediate in the synthesis of bioactive molecules and potential drug candidates. Recent studies have explored its utility in asymmetric synthesis, enzyme inhibition, and as a precursor for novel therapeutic agents.
One of the most notable advancements in the application of 4-Bromo-2-methyl-6-nitromandelic acid is its role in the development of enzyme inhibitors. Researchers have demonstrated its efficacy in modulating the activity of key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. The compound's ability to act as a chiral building block has also been leveraged in the synthesis of optically active pharmaceuticals, enhancing the enantioselectivity of drug formulations.
In terms of synthetic methodologies, recent publications have highlighted innovative approaches to the efficient and scalable production of 4-Bromo-2-methyl-6-nitromandelic acid. A study published in the Journal of Organic Chemistry detailed a novel catalytic process that significantly improves yield and reduces byproduct formation. This advancement addresses previous challenges related to the compound's stability and purification, paving the way for its broader application in industrial and academic settings.
Furthermore, the compound's potential in oncology research has been a focal point of recent investigations. Preliminary in vitro studies have shown that derivatives of 4-Bromo-2-methyl-6-nitromandelic acid exhibit selective cytotoxicity against certain cancer cell lines, with minimal effects on healthy cells. These findings suggest its potential as a scaffold for the development of targeted cancer therapies, although further in vivo studies are required to validate these results.
In conclusion, 4-Bromo-2-methyl-6-nitromandelic acid (CAS: 1805946-13-7) continues to be a compound of significant interest in chemical biology and pharmaceutical research. Its diverse applications, ranging from enzyme inhibition to oncology, underscore its versatility and potential for future drug development. Ongoing research efforts are expected to further elucidate its mechanisms of action and expand its utility in therapeutic contexts.
1805946-13-7 (4-Bromo-2-methyl-6-nitromandelic acid) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)